molecular formula C16H32O5Si B13859839 (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate

(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate

Cat. No.: B13859839
M. Wt: 332.51 g/mol
InChI Key: BUOVUSLEMFOXFU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is a complex organic compound that features a tert-butyl group, an ethyl group, and a tert-butyldimethylsilyl (TBDMS) group attached to a succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the succinic acid derivative, which undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl esterFinally, the tert-butyldimethylsilyl group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate involves its interaction with molecular targets such as enzymes and receptors. The TBDMS group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate: Similar in structure but with a longer carbon chain.

    2-tert-Butyl-4-ethylphenol: Contains a phenol group instead of a succinate backbone.

Uniqueness

(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is unique due to its combination of tert-butyl, ethyl, and TBDMS groups attached to a succinate backbone. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C16H32O5Si

Molecular Weight

332.51 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanedioate

InChI

InChI=1S/C16H32O5Si/c1-10-19-13(17)11-12(14(18)20-15(2,3)4)21-22(8,9)16(5,6)7/h12H,10-11H2,1-9H3/t12-/m0/s1

InChI Key

BUOVUSLEMFOXFU-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)CC(C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.